

### MLT-943: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MLT-943  |           |
| Cat. No.:            | B8176053 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and biological activities of **MLT-943**, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) protease. The information is intended for researchers and professionals involved in drug discovery and development.

### **Core Structure and Chemical Properties**

**MLT-943** is a pyrazolopyrimidine derivative with the chemical formula C16H14ClF3N6O2.[1][2] It is a white solid compound with a molecular weight of 414.77 g/mol .[1][2] The compound is identified by the CAS Number 1832576-04-1.[1][2][3][4]



| Property          | Value                                                              | Source       |
|-------------------|--------------------------------------------------------------------|--------------|
| Molecular Formula | C16H14CIF3N6O2                                                     | [1][2]       |
| Molecular Weight  | 414.77 g/mol                                                       | [1][2]       |
| CAS Number        | 1832576-04-1                                                       | [1][2][3][4] |
| Appearance        | White Solid                                                        | [1]          |
| Purity            | 99.82%                                                             | [1]          |
| SMILES            | COINVALID-LINK<br>c1c(NC(=O)Nc2ccnc(c2)C(F)<br>(F)F)cnc2cc(Cl)nn12 | [1]          |
| Solubility        | DMSO: 247 mg/mL (595.51 mM)                                        | [1]          |

### **Mechanism of Action and Signaling Pathway**

MLT-943 is a potent, selective, and orally active inhibitor of MALT1 protease.[1][5][6] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-kB pathway in lymphocytes.[7] By inhibiting the proteolytic activity of MALT1, MLT-943 disrupts this signaling cascade, which is critical for the proliferation and survival of certain cancer cells, particularly those of the activated B-cell like subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[7][8] The inhibition of MALT1 protease also modulates immune activation by preventing the cleavage of its substrates.[7]





MALT1 Signaling Pathway and Inhibition by MLT-943

Click to download full resolution via product page

Caption: MALT1 signaling pathway and its inhibition by MLT-943.

### **Biological Activity and In Vitro Efficacy**



**MLT-943** demonstrates potent inhibitory activity against MALT1 protease across different species. This has been primarily assessed through its effect on IL-2 production, a key cytokine in T-cell mediated immune responses.

| Assay                       | Cell<br>Type/Syste<br>m | Stimulus | IC50 (μM)   | Extent of Inhibition (%) | Source       |
|-----------------------------|-------------------------|----------|-------------|--------------------------|--------------|
| IL-2 Reporter<br>Gene Assay | Jurkat T cells          | PMA/CD28 | 0.04 ± 0.02 | >90                      | [9]          |
| IL-2 Release                | Human<br>PBMC           | -        | 0.07 - 0.09 | -                        | [1][4][5][9] |
| IL-2 Release                | Human<br>Whole Blood    | -        | 0.6 - 0.8   | -                        | [1][4][5][9] |
| IL-2 Release                | Rat PBMC                | -        | 0.07 - 0.09 | -                        | [9]          |
| IL-2 Release                | Rat Whole<br>Blood      | -        | 0.6 - 0.8   | -                        | [9]          |
| IL-2 Release                | Dog PBMC                | -        | 0.07 - 0.09 | -                        | [9]          |
| IL-2 Release                | Dog Whole<br>Blood      | -        | 0.6 - 0.8   | -                        | [9]          |

### **Preclinical In Vivo Studies**

Preclinical studies in rats and dogs have been conducted to evaluate the pharmacology and toxicology of **MLT-943**. While demonstrating efficacy in models of autoimmunity, long-term administration has been associated with significant side effects.

### **Rat Collagen-Induced Arthritis Model**

This model was used to assess the anti-inflammatory effects of MLT-943.

Methodology:



- Prophylactic Treatment: MLT-943 was administered orally at a dose of 10 mg/kg once per day, starting at day 0 and continuing until day 20.[9] The compound was suspended in 40% MEPC5 vehicle.[9]
- Therapeutic Treatment: MLT-943 was administered orally at doses of 3 or 10 mg/kg once per day, starting at day 15 and continuing until day 23.[9] The compound was suspended in 0.5% MC/0.5% Tween 80 in water.[9]
- Endpoints: Paw swelling, body weight, anti-collagen antibody titers, and histology of hind paws were assessed.[9]
- Results: MLT-943 effectively reduced joint inflammation and suppressed anti-collagen antibody production.[3][9]

### **Toxicology Studies in Rats and Dogs**

Long-term toxicology studies revealed significant immune-related adverse effects.

- Methodology:
  - Rats: MLT-943 was administered by oral gavage at doses of 0, 5, 20, or 80 mg/kg/day for 4 or 13 weeks.[9]
  - Dogs: MLT-943 was administered by oral gavage at doses of 0, 0.5, 2, or 5 mg/kg/day for at least 4 weeks, or at doses of 0, 2, and 5 mg/kg/day for at least 13 weeks, with a higher dose group also included.[9]
  - Formulation: MLT-943 was administered as a nanosuspension in 2% (w/v) Kollidon VA64 in Purified Water, USP containing 0.1% (w/v) Sodium Lauryl Sulfate.[9]
  - Monitoring: Clinical signs, body weight, food consumption, hematology, and clinical biochemistry were monitored.[9]
- Results: Prolonged treatment with MLT-943 led to a dose-dependent reduction in regulatory
  T cells (Tregs) and the development of an IPEX-like pathology, characterized by severe
  intestinal inflammation, high serum IgE levels, and systemic T cell activation.[6][7][9] These
  findings highlight potential safety concerns for long-term therapeutic use.[6][9]



# Experimental Protocols IL-2 Reporter Gene Assay in Jurkat T cells

The potency of **MLT-943** was assessed using a Jurkat T cell line stably transfected with an IL-2 promoter-luciferase reporter construct.





Experimental Workflow: IL-2 Reporter Gene Assay

Click to download full resolution via product page

Caption: Workflow for the IL-2 reporter gene assay.



## IL-2 Release Assay in Primary Human T cells and PBMCs

This assay measures the direct effect of MLT-943 on IL-2 secretion from primary immune cells.

- Cell Isolation: Primary human T cells or Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.[9]
- Treatment: Cells are pre-incubated with varying concentrations of MLT-943.
- Stimulation: Cells are stimulated to produce IL-2.
- Measurement: The concentration of IL-2 in the cell supernatant is measured, typically by ELISA.

### **Animal Study Protocols**

All animal studies were conducted in accordance with relevant animal welfare regulations.[9]

- Dosing: MLT-943 was administered orally via gavage.
- Sample Collection: Blood samples were collected to measure plasma concentrations of MLT-943 using a validated LC-MS/MS method.[9]
- Pharmacokinetic Analysis: Parameters such as Tmax, Cmax, and AUC were calculated.
- Histopathology: Tissues were collected for histological analysis.[9]

### Conclusion

**MLT-943** is a well-characterized, potent inhibitor of MALT1 protease with demonstrated efficacy in preclinical models of inflammation. Its detailed mechanism of action through the CBM-NF-κB signaling pathway is understood. However, the induction of a severe IPEX-like pathology in long-term in vivo studies raises significant safety concerns that would need to be addressed for any potential clinical development. This technical guide provides a foundational resource for researchers working with **MLT-943** or other MALT1 inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MLT-943 | MALT | TargetMol [targetmol.com]
- 2. MLT-943 | 1832576-04-1 | HYC57604 | Biosynth [biosynth.com]
- 3. MLT-943 (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MLT-943: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8176053#mlt-943-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com